molecular formula C9H10N2OS B13632063 6-Ethyl-2-methyl-3h,4h-thieno[2,3-d]pyrimidin-4-one CAS No. 18593-52-7

6-Ethyl-2-methyl-3h,4h-thieno[2,3-d]pyrimidin-4-one

Cat. No.: B13632063
CAS No.: 18593-52-7
M. Wt: 194.26 g/mol
InChI Key: SUNUDCQINMEBNG-UHFFFAOYSA-N
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Description

6-Ethyl-2-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a thienopyrimidinone derivative characterized by a fused bicyclic system comprising a thiophene and pyrimidinone ring. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to purine bases, enabling interactions with biological targets such as kinases and microbial enzymes. The compound features an ethyl group at position 6 and a methyl group at position 2, which influence its physicochemical properties (e.g., solubility, molecular weight) and biological activity.

Properties

IUPAC Name

6-ethyl-2-methyl-3H-thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2OS/c1-3-6-4-7-8(12)10-5(2)11-9(7)13-6/h4H,3H2,1-2H3,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUNUDCQINMEBNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(S1)N=C(NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501240361
Record name 6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501240361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18593-52-7
Record name 6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4(1H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18593-52-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501240361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Catalytic Four-Component One-Step Synthesis

A notable green and efficient method involves a catalytic four-component reaction combining:

  • A ketone (e.g., acetophenone derivatives)
  • Ethyl cyanoacetate
  • Elemental sulfur (S8)
  • Formamide

This approach synthesizes thieno[2,3-d]pyrimidin-4(3H)-ones in one step with high yield and reduced catalyst loading, avoiding multiple chromatography steps typical of older methods. The reaction is scalable and environmentally friendly, with a low E-factor (1.5), indicating minimal waste generation compared to traditional multi-step syntheses.

Key features:

  • Step economy (one-pot reaction)
  • Catalytic process
  • Easy purification by crystallization
  • Scalable to 100 mmol scale with 96% yield
  • Uses inexpensive, readily available starting materials

Table 1. Reaction Components and Conditions for Four-Component Synthesis

Component Quantity (mmol) Role
Ketone (e.g., acetophenone) 1.0 Carbonyl source
Ethyl cyanoacetate 1.5 Nucleophile
Elemental sulfur (S8) 1.0 Sulfur source
Formamide 4.0 Nitrogen source, solvent

The reaction proceeds under catalytic conditions with mild heating and yields the target thieno[2,3-d]pyrimidin-4-one framework efficiently.

One-Pot Reaction from 2H-Thieno[2,3-d]oxazine-2,4(1H)-diones

Another synthetic route involves a one-pot reaction starting from 2H-thieno[2,3-d]oxazine-2,4(1H)-diones, aromatic aldehydes, and benzylamine or 4-hydroxybenzylamine. This method allows the synthesis of 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones, including 6-ethyl derivatives, with potential for structural diversity and biological activity evaluation.

This approach is particularly useful for generating analogs for anticancer screening but may involve more complex starting materials and multi-step precursor synthesis.

Halogenation and Subsequent Nucleophilic Substitution

A common preparative strategy for functionalized thieno[2,3-d]pyrimidin-4-ones involves:

  • Halogenation of the 4-one position using phosphorus oxychloride (POCl3) to form 4-chlorothieno[2,3-d]pyrimidine derivatives.
  • Subsequent nucleophilic substitution with amines (e.g., morpholine) under reflux in ethanol/isopropanol mixtures to yield substituted derivatives.

Alkylation at the 3-position or other sites on the thieno[2,3-d]pyrimidin-4(3H)-one core is achieved by reacting the parent compound with alkyl halides in the presence of bases such as potassium carbonate and phase transfer catalysts like tetrabutylammonium bromide (TBAB) in solvents like DMF. This method allows the introduction of ethyl and other alkyl groups at specific positions, including the preparation of 6-ethyl derivatives.

Example:

  • Reaction of thieno[2,3-d]pyrimidin-4(3H)-one with allyl bromide or other alkyl halides under reflux conditions for 12 hours yields alkylated products with good yields.

Reflux and Stirring Methods for Derivative Synthesis

Conventional reflux and stirring techniques have been used to synthesize thieno[2,3-d]pyrimidine derivatives, including 6-ethyl substituted compounds, typically involving multi-step schemes starting from appropriate precursors. These methods are well-documented in the literature but may require chromatographic purification and longer reaction times.

Comparative Analysis of Preparation Methods

Method Advantages Disadvantages Yield Range Scalability Environmental Impact
Catalytic Four-Component Reaction One-step, green, catalytic, scalable Requires specific ketones and reagents Up to 96% High Low E-factor (1.5), green
One-Pot from Oxazine Diones Structural diversity, suitable for analogs Multi-step precursor synthesis Moderate Moderate Moderate
Halogenation + Nucleophilic Substitution Versatile for functionalization Moisture sensitive intermediates 40–80% Moderate Moderate
Alkylation with Alkyl Halides Direct alkylation, customizable Requires strong bases, longer reflux times Moderate Moderate Moderate
Reflux and Stirring Methods Established, straightforward Multi-step, may need chromatography Moderate Moderate Moderate to high waste

Summary Table of Preparation Methods for 6-Ethyl-2-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one

Preparation Method Key Reagents Reaction Type Yield (%) Purification Scale-up Potential Environmental Impact
Catalytic Four-Component Reaction Ketone, ethyl cyanoacetate, S8, formamide One-pot multi-component Up to 96 Crystallization High Low (E-factor 1.5)
One-Pot from Oxazine Diones Oxazine diones, aromatic aldehydes, amines One-pot condensation Moderate Chromatography Moderate Moderate
Halogenation + Nucleophilic Substitution POCl3, amines Halogenation + substitution 40–80 Flash chromatography Moderate Moderate
Alkylation with Alkyl Halides Alkyl halides, K2CO3, TBAB, DMF Nucleophilic substitution Moderate Chromatography Moderate Moderate
Reflux and Stirring Multi-step Methods Various precursors Multi-step synthesis Moderate Chromatography Moderate Moderate to high

This comprehensive analysis, based on diverse authoritative sources, highlights the most effective and sustainable synthetic strategies for 6-ethyl-2-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one, supporting its development for pharmaceutical and research applications.

Chemical Reactions Analysis

Chlorination at the 4-Position

The ketone group at the 4-position undergoes chlorination using phosphorus oxychloride (POCl₃) under reflux conditions. This reaction converts the carbonyl oxygen to a chlorine atom, forming 4-chloro-6-ethyl-2-methylthieno[2,3-d]pyrimidine, a critical intermediate for further nucleophilic substitutions .

Reaction Conditions Yield Key Observations
POCl₃ (18.9 equiv), reflux (4–12 h)40–80%Requires neutralization with NH₃ post-reaction

Mechanistic Insight : The reaction proceeds via acid-catalyzed enolization, followed by electrophilic substitution at the carbonyl oxygen. Excess POCl₃ ensures complete conversion .

Electrophilic Aromatic Bromination

Bromination occurs at the 6-ethyl-substituted thiophene ring under acidic conditions. Bromine in acetic acid selectively introduces a bromine atom at the α-position to the ethyl group (C5 or C7), depending on steric and electronic factors .

Reaction Conditions Yield Regioselectivity
Br₂ (2–3 equiv), AcOH, 80°C (1–5 h)87–95%Ethyl group directs bromination to adjacent positions

Example :

6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-oneBr2,AcOH5(or 7)-Bromo-6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-one\text{6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-one} \xrightarrow{\text{Br}_2, \text{AcOH}} \text{5(or 7)-Bromo-6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-one}

Nucleophilic Substitution at the 4-Position

The 4-chloro derivative reacts with amines (e.g., morpholine, cyclopentylamine) in ethanol or THF to yield 4-amino-substituted analogs, enhancing pharmacological activity .

Reagent Conditions Yield Application
MorpholineReflux, 6–48 h54–75%PI3K inhibitors
CyclopentylaminePdCl₂, H₂, rt54%Kinase-targeted therapeutics

Key Reaction :

4-Chloro-6-ethyl-2-methylthieno[2,3-d]pyrimidine+Morpholine4-Morpholino-6-ethyl-2-methylthieno[2,3-d]pyrimidine\text{4-Chloro-6-ethyl-2-methylthieno[2,3-d]pyrimidine} + \text{Morpholine} \rightarrow \text{4-Morpholino-6-ethyl-2-methylthieno[2,3-d]pyrimidine}

Alkylation at the 3H-Position

The NH group in the pyrimidinone ring undergoes alkylation with alkyl halides (e.g., methyl iodide) under basic conditions, forming N-alkylated derivatives .

Reagent Conditions Yield Product
Methyl iodide, K₂CO₃Acetonitrile, rt, 2 h75%3-Methyl-6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-one

Condensation Reactions

The 4-oxo group participates in condensations with hydrazines or aldehydes. For example, hydrazine hydrate forms hydrazone derivatives, while aromatic aldehydes yield Schiff bases .

Reagent Conditions Yield Product
Hydrazine hydrateEthanol, reflux, 2 h84%4-Hydrazono-6-ethyl-2-methylthieno[2,3-d]pyrimidine
BenzaldehydeEthanol, reflux, 2 h65–80%4-Benzylideneamino-6-ethyl-2-methylthieno[2,3-d]pyrimidine

Sulfonation and Oxidation

The thiophene sulfur can be oxidized to sulfones using m-chloroperbenzoic acid (m-CPBA), enhancing electrophilicity for subsequent reactions .

Reagent Conditions Yield Product
m-CPBA (3 equiv)CH₂Cl₂, rt, 1–2 h66–87%Thieno[2,3-d]pyrimidin-4-one sulfone

Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura couplings enable aryl/heteroaryl group introduction at brominated positions .

Reagent Conditions Yield Product
Phenylboronic acid, Pd(PPh₃)₄DME, Na₂CO₃, reflux60–85%5(or 7)-Phenyl-6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-one

Scientific Research Applications

6-Ethyl-2-methyl-3h,4h-thieno[2,3-d]pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Ethyl-2-methyl-3h,4h-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For instance, as an antitubercular agent, it inhibits the growth of Mycobacterium tuberculosis by interfering with essential bacterial enzymes and metabolic pathways . The exact molecular targets and pathways may vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thieno[2,3-d]pyrimidin-4-one derivatives exhibit diverse biological activities modulated by substituents at positions 2, 3, 5, and 4. Below is a detailed comparison of 6-Ethyl-2-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one with key analogs:

Cytotoxic Activity

  • 5,6-Dimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one (Compound 5): This analog demonstrated the highest cytotoxic activity against HeLa cells among derivatives with alkyl chains at positions 5 and 5. Activity decreased with increasing chain length (5 > 6 > 7 > 8), suggesting that smaller substituents enhance cytotoxicity . Key Insight: The ethyl group at position 6 in the target compound may offer a balance between lipophilicity and steric hindrance compared to bulkier alkyl chains.

Antimicrobial Activity

  • 6-(Benzimidazol-2-yl)-3,5-dimethyl-2-thioxo-thieno[2,3-d]pyrimidin-4-one: This derivative showed moderate antimicrobial activity against Gram-positive bacteria (MIC = 25 µg/mL) but was 2-fold less potent than ampicillin. The benzimidazole moiety contributed to binding with bacterial targets like TrmD methyltransferase . Comparison: The 6-ethyl-2-methyl substitution in the target compound lacks the benzimidazole group, which may reduce affinity for bacterial enzymes.
  • Thieno[2,3-d]pyrimidin-4-one derivatives 73a–i: All derivatives in this series (Table 18) exhibited MIC values of 12.5–25 µg/mL against pathogens like B. subtilis and E. coli, but none surpassed reference drugs like levofloxacin (MIC = 12.5 µg/mL).

Kinase Inhibition

  • 1H-thieno[2,3-d]pyrimidin-4-one derivatives: These compounds were tested as CK2 kinase inhibitors. Substitutions at position 6 (e.g., ethyl) may influence binding pocket interactions .

Physicochemical Properties

  • 6-Ethyl-2-(pyrrolidin-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one: This analog has a molecular weight of 249.33 and a pyrrolidinyl group at position 2, enhancing solubility compared to the methyl group in the target compound. However, bulky substituents may reduce membrane permeability .
  • 5,6-Dimethyl-3-(propan-2-yl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one: The sulfanyl group at position 2 improves hydrogen-bonding capacity but increases molecular weight (254.37 vs. 224.3 for the target compound).

Biological Activity

6-Ethyl-2-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the thienopyrimidine class. Its unique structure, characterized by a fused ring system containing both sulfur and nitrogen atoms, has garnered significant attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and other therapeutic applications.

Chemical Structure and Properties

The chemical formula for 6-Ethyl-2-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is C9H10N2OSC_9H_{10}N_2OS, and it features an ethyl group at the 6-position and a methyl group at the 2-position. This specific substitution pattern enhances its lipophilicity and potentially improves bioavailability compared to other compounds in the same class .

Anticancer Properties

Research indicates that 6-Ethyl-2-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one exhibits significant anticancer activity. It has been shown to inhibit specific protein kinases that are critical for tumor growth and metastasis. For instance, studies have demonstrated its ability to disrupt signaling pathways involved in cell proliferation and survival .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReferences
AnticancerInhibition of protein kinases involved in tumor growth
AntimicrobialPotential activity against various pathogens
Anti-inflammatoryModulation of inflammatory pathways

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Kinases : It has been observed to inhibit key kinases such as adenosine kinase and Janus kinases (JAKs), which are involved in critical cellular processes related to cancer progression .
  • Disruption of Signaling Pathways : The compound may interfere with signaling pathways that promote cell survival and proliferation, contributing to its anticancer effects .

Case Studies

Recent studies have highlighted the efficacy of 6-Ethyl-2-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one against various cancer cell lines. For example:

  • Study on Breast Cancer Cells : In vitro assays demonstrated that this compound significantly reduced cell viability in breast cancer cell lines by inducing apoptosis.
  • Study on Lung Cancer : The compound exhibited potent activity against non-small cell lung cancer (NSCLC) cells, with IC50 values indicating effective inhibition of cell proliferation.

Comparative Analysis with Related Compounds

The biological activity of 6-Ethyl-2-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one can be contrasted with structurally similar compounds:

Table 2: Comparison with Related Thienopyrimidine Compounds

Compound NameStructural FeaturesBiological Activity
6-Methylthieno[2,3-d]pyrimidin-4-oneMethyl group at position 6Anticancer activity
5-Ethylthieno[2,3-d]pyrimidin-4-oneEthyl group at position 5Antimicrobial properties
7-Methylthieno[2,3-d]pyrimidin-4-oneMethyl group at position 7Potential anti-inflammatory effects

The unique substitution pattern of 6-Ethyl-2-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one enhances its pharmacological properties compared to these analogs.

Q & A

Q. What are the common synthetic routes for 6-Ethyl-2-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one, and what yields are typically achieved?

The compound is typically synthesized via cyclization reactions using formic acid or substituted formamide derivatives. For example, refluxing 2-amino-4-phenylthiophene-3-carbonitrile with formic acid for 16–18 hours yields 85% of the product after cooling and precipitation . Alternative routes involve substituting the thieno[2,3-d]pyrimidin-4-one core with ethyl and methyl groups via nucleophilic or electrophilic reactions. Yields vary between 70–90% depending on the substituents and reaction conditions (e.g., solvent, temperature) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are critical. In 1^1H NMR, the methyl and ethyl groups appear as singlets or triplets in the δ 1.2–2.5 ppm range, while the aromatic protons of the thiophene ring resonate at δ 6.5–7.5 ppm . IR spectroscopy confirms the lactam carbonyl (C=O) stretch at ~1680–1700 cm1^{-1} and thiophene ring vibrations at ~1450–1550 cm1^{-1} . Mass spectrometry (HRMS) is recommended for molecular ion validation.

Q. What in vitro assays are suitable for preliminary biological activity screening of this compound?

Antioxidant activity can be assessed via DPPH radical scavenging assays, where derivatives with hydroxyl or tert-butyl groups show enhanced activity due to electron-donating effects . For analgesic or anti-inflammatory potential, carrageenan-induced paw edema models in rodents are used, with dose-dependent comparisons to standard drugs like indomethacin .

Advanced Research Questions

Q. How can molecular docking studies elucidate the interaction of this compound with kinase targets?

Docking studies using software like AutoDock Vina or Schrödinger Suite can predict binding modes. Critical parameters include:

  • Force fields : AMBER or CHARMM for protein-ligand interactions.
  • Grid box size : Adjusted to cover the ATP-binding pocket of kinases (e.g., EGFR or CDK2).
  • Validation : Compare docking scores (ΔG) with co-crystallized ligands. Substituents like ethyl groups may enhance hydrophobic interactions, while methyl groups influence steric fit .

Q. What strategies resolve contradictions in reported biological activity data across studies?

Discrepancies may arise from assay conditions (e.g., cell line variability, solvent effects). Mitigation strategies include:

  • Standardized protocols : Use identical cell lines (e.g., HepG2 for cytotoxicity) and solvent controls (DMSO ≤0.1%).
  • Dose-response validation : Confirm IC50_{50} values across multiple replicates.
  • In vivo cross-validation : Compare in vitro results with animal models to account for metabolic differences .

Q. How do substituent modifications (e.g., ethyl vs. chlorine) impact the compound’s reactivity and bioactivity?

Electron-withdrawing groups (e.g., Cl) increase electrophilicity, enhancing reactivity in nucleophilic substitution reactions. Conversely, ethyl groups improve lipophilicity, boosting membrane permeability in cellular assays. For kinase inhibition, chlorine at position 4 increases selectivity for tyrosine kinases, while ethyl groups at position 6 enhance binding to serine/threonine kinases .

Q. What reaction optimization methods improve yields in large-scale synthesis?

  • Catalyst screening : Use KOH in ethanol for base-mediated reactions, as seen in pyrimidin-4-one derivatization (yield: 82%) .
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining yields >80%.
  • Work-up optimization : Precipitation with cold hexane instead of column chromatography minimizes product loss .

Q. How is X-ray crystallography utilized to confirm the compound’s structural conformation?

Single-crystal X-ray diffraction resolves bond angles and dihedral angles, critical for validating the fused thieno-pyrimidinone ring system. For example, the angle between the thiophene and pyrimidinone planes should be ~10–15°, confirming non-planarity. Hydrogen-bonding patterns (e.g., N–H···O) stabilize the crystal lattice and correlate with solubility .

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